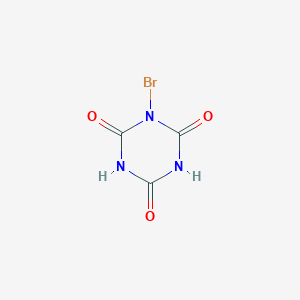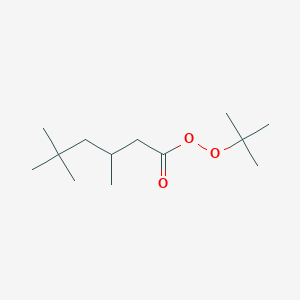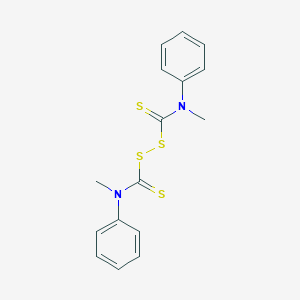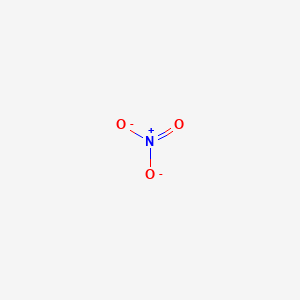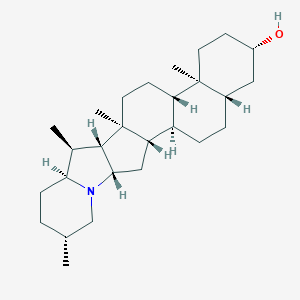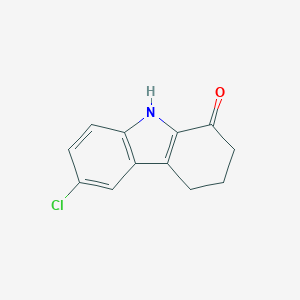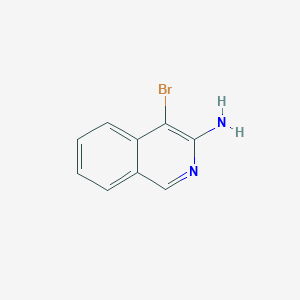
Yttrium phosphate
Übersicht
Beschreibung
Yttrium phosphate is an inorganic compound composed of yttrium and phosphate. It is a white, odorless powder that has a wide range of applications, ranging from industrial to medical. This compound is also known as YP, YP2O7, YPO4, and Y2(PO4)3. This compound is used in a variety of industries, such as electronics, optics, and nuclear medicine. It is also used in the production of pharmaceuticals, agricultural products, and in the manufacturing of catalysts. This compound is an important component in the production of glass, ceramics, and pigments.
Wissenschaftliche Forschungsanwendungen
Intra-arterial Radiotherapy : Yttrium phosphate microspheres demonstrate high chemical durability and are useful for intra-arterial radiotherapy. These microspheres, with smooth surfaces and specific diameters, have shown promising results in simulated body fluid environments, making them suitable for clinical applications in cancer treatment (Kawashita et al., 2011).
Yttrium Recovery and Separation : Studies have focused on improving the recovery and separation of yttrium from a mix of heavy rare earths using various extractants. The promising results indicate potential for high purity yttrium recovery, which is crucial due to its strategic importance in industrial production (Blasi et al., 2017).
Biomedical Applications : Yttrium-based bioceramics, including this compound and yttrium-doped calcium phosphate microspheres, are significant in radiation therapy and biomedical fields. A low-temperature method for their preparation offers a novel approach for creating these materials, which are essential in these applications (Zhou & Bhaduri, 2015).
Environmental Barrier Coatings : this compound is being explored as a non-silicate material suitable for environmental barrier coatings. Its excellent environmental durability, phase stability, and chemical compatibility make it a potential candidate for protecting against harsh environmental conditions (Wang et al., 2010).
Phosphate-based Glasses : The role of yttrium in phosphate-based glasses has been studied for their structural characterization and degradation properties. Yttrium's inclusion affects the glass network, influencing its chemical durability and structural changes, which is crucial for biomedical applications (Arafat et al., 2020).
Impact on Algal Growth : Research has been conducted to understand the effects of yttrium and phosphorus on the growth and physiological characteristics of Microcystis aeruginosa, a type of algae. This study provides insights into the environmental impacts of yttrium and phosphorus, particularly in relation to algae growth and health (Wang et al., 2018).
Medical Imaging and Therapy : Yttrium's versatile chemical properties make it useful in medical imaging and therapy, particularly in radiopharmaceuticals and PET imaging agents. Its isotopes play significant roles in various medical applications, including lasers, biomedical implants, and magnetic resonance imaging (Tickner et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Yttrium phosphate has potential applications in the field of nuclear waste immobilization . The study on phosphate glasses and glass-ceramics containing simulated nuclides (yttrium) provides a better understanding of their composition, structures, heat stability, and crystalline behaviors, and it may also accelerate the application of novel iron phosphate glass and glass-ceramics for nuclear waste immobilization .
Biochemische Analyse
Biochemical Properties
Yttrium phosphate has been found to interact with certain bacteria, such as the strain Mesorhizobium qingshengii J19, which exhibits high resistance to yttrium and has a remarkable yttrium accumulation capacity, particularly in the cell membrane . The interaction between this compound and this bacteria leads to the formation of this compound biocrystals .
Cellular Effects
Studies have shown that certain bacteria can accumulate yttrium, particularly in the cell membrane . This suggests that this compound may have an impact on cellular processes, potentially influencing cell function.
Molecular Mechanism
It has been observed that certain bacteria can accumulate yttrium in their cell membranes, suggesting that this compound may interact with biomolecules in the cell membrane .
Temporal Effects in Laboratory Settings
The formation of this compound biocrystals by bacteria suggests that this compound may have long-term effects on cellular function .
Metabolic Pathways
The ability of certain bacteria to accumulate yttrium in their cell membranes suggests that this compound may interact with enzymes or cofactors in these metabolic pathways .
Transport and Distribution
The accumulation of yttrium in the cell membranes of certain bacteria suggests that this compound may be transported to the cell membrane .
Subcellular Localization
The accumulation of yttrium in the cell membranes of certain bacteria suggests that this compound may be localized in the cell membrane .
Eigenschaften
| { "Design of the Synthesis Pathway": "Yttrium phosphate can be synthesized by the precipitation method using yttrium nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Yttrium nitrate", "Sodium phosphate"], "Reaction": ["Dissolve yttrium nitrate in water to form a clear solution", "Add sodium phosphate solution to the yttrium nitrate solution under constant stirring", "The pH of the solution should be maintained between 8 and 10 by adding sodium hydroxide solution", "Continue stirring the solution for several hours until the precipitation of yttrium phosphate is complete", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the solid in an oven at 100°C for several hours", "Yttrium phosphate is obtained as a white powder"] } | |
CAS-Nummer |
13990-54-0 |
Molekularformel |
H3O4PY |
Molekulargewicht |
186.901 g/mol |
IUPAC-Name |
phosphoric acid;yttrium |
InChI |
InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI-Schlüssel |
KWMKCPAIFULUBU-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Y+3] |
Kanonische SMILES |
OP(=O)(O)O.[Y] |
Andere CAS-Nummern |
13990-54-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Yttrium phosphate?
A1: The molecular formula of this compound is YPO4. Its molecular weight is 201.858 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers employ various spectroscopic techniques to characterize this compound, including:
- Powder X-ray Diffraction (XRD): This technique identifies the crystalline phases present and determines lattice parameters. [, , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of YPO4 particles. [, , , ]
- Energy-dispersive X-ray Spectroscopy (EDAX): Coupled with SEM, EDAX helps determine the elemental composition and stoichiometry of YPO4. [, , ]
- Fourier-transform Infrared Spectroscopy (FTIR): FTIR analysis identifies functional groups and confirms the presence of phosphate groups and water molecules. [, , ]
- Raman Spectroscopy: Provides complementary information to FTIR regarding the vibrational modes of the phosphate groups and the influence of dopants on the YPO4 structure. [, ]
- Photoluminescence (PL) Spectroscopy: This technique investigates the luminescent properties of YPO4, especially when doped with rare-earth ions. [, , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the surface chemistry and oxidation states of elements in YPO4. []
Q3: Is this compound chemically compatible with other materials?
A5: this compound exhibits good chemical compatibility with certain materials, particularly at high temperatures. For instance, it demonstrates compatibility with yttrium aluminate (Y3Al5O12) up to at least 1600 °C. [, ] This compatibility makes YPO4 a suitable candidate for use as a weak interface in high-temperature composites. [, ]
Q4: What factors can influence the stability of this compound?
A4: The stability of YPO4 can be influenced by several factors, including:
- pH: this compound exhibits different solubilities and stabilities depending on the pH of the surrounding environment. [, ]
- Temperature: High temperatures can induce phase transformations and affect the stability of YPO4. [, ]
- Presence of Dopants: The incorporation of dopants, especially rare-earth ions, can alter the structural stability, thermal behavior, and chemical durability of YPO4. [, , ]
- Synthesis Method: Different synthesis methods can lead to variations in particle size, morphology, and consequently, the stability of YPO4. [, , , , ]
Q5: What are the potential applications of this compound in biomedicine?
A5: this compound holds promise for various biomedical applications, including:
- Radioimmunotherapy: this compound nanoparticles can be conjugated with targeting ligands for the targeted delivery of radioisotopes (like 90Y) to cancerous tissues. []
- In situ Cancer Radiotherapy: YPO4 microcapsules loaded with β-emitting radioisotopes are being explored for their potential in localized cancer treatment. []
- Bioceramics: this compound, in combination with hydroxyapatite, shows potential for use in machinable bioceramic composites for bone implants. [, ]
Q6: What are the potential applications of this compound in materials science?
A6: this compound's unique properties make it suitable for various materials science applications, including:
- High-temperature Composites: Due to its compatibility with Y3Al5O12, YPO4 is being investigated as a weak interface material in high-temperature composites. [, ]
- Phosphors: this compound doped with rare-earth ions like europium (Eu3+), terbium (Tb3+), and cerium (Ce3+) exhibits luminescent properties, making it suitable for applications in phosphors, LEDs, and display devices. [, , , , , ]
- Cool Coating Applications: Bismuth and vanadium-substituted YPO4 demonstrates potential as an environmentally friendly near-infrared (NIR) reflective pigment for cool coatings, potentially reducing energy consumption for cooling buildings. []
Q7: How is this compound used in analytical chemistry?
A9: this compound is utilized as a coprecipitant for the separation and preconcentration of trace metals from various matrices. [, , , ] This technique allows for the analysis of trace elements in complex samples like crude drugs, nickel chloride, and cobalt sulfate using methods like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICPAES). [, , , ]
Q8: Are there any computational chemistry studies on this compound?
A10: While the provided research papers don't delve deeply into extensive computational studies on YPO4 itself, some, like the one exploring the langbeinite-type this compound LiCs2Y2(PO4)3, utilize theoretical calculations to investigate properties like electronic band structure and nonlinear-optical coefficients. []
Q9: How does the structure of this compound relate to its activity in different applications?
A9: The structure of YPO4, particularly its surface properties and potential for doping, directly impacts its activity:
- Biomedical Applications: The ability to functionalize YPO4 nanoparticles with biomolecules like biotin for targeted delivery highlights the importance of surface modifications in enhancing its efficacy in applications like radioimmunotherapy. []
- Luminescence: Doping YPO4 with rare-earth ions like Eu3+ and Tb3+ modifies its electronic structure, leading to luminescence. The specific dopant and its concentration affect the emission color and intensity, broadening its application in phosphors and LEDs. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

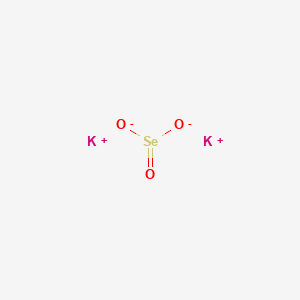
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

